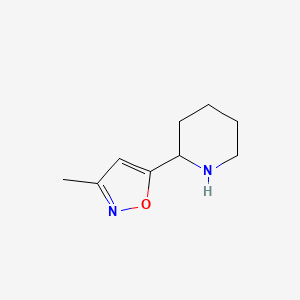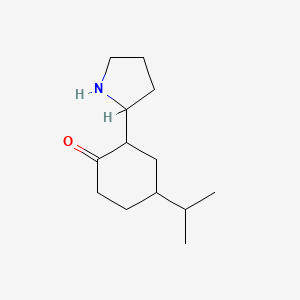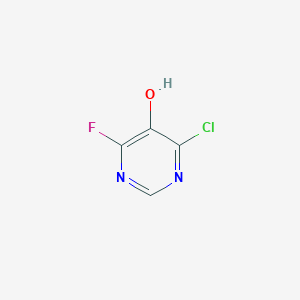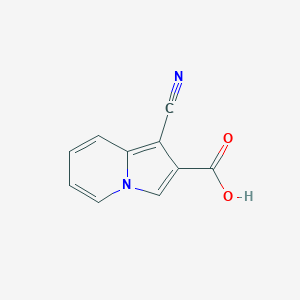
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is a compound that features a unique structure combining an azetidine ring with a cyclopentanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol can be achieved through several methods. This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges in terms of scope and limitations .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent aza-Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological activity and interactions with enzymes and receptors.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopentanol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: A four-membered oxygen-containing ring with similar applications in medicinal chemistry.
Pyrrole-substituted azetidinones: Compounds that combine azetidine and pyrrole structures, used in various synthetic and medicinal applications.
Uniqueness
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is unique due to its combination of an azetidine ring with a cyclopentanol moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO2/c1-9(11)4-2-3-8(9)12-7-5-10-6-7/h7-8,10-11H,2-6H2,1H3 |
Clave InChI |
CXXIXLFDUIDMMU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1OC2CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)



![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)


![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
